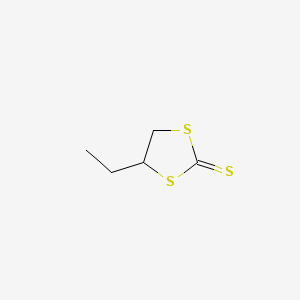

4-Ethyl-1,3-dithiolane-2-thione

説明

Contextualization within Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are a significant class of organic compounds that feature a ring structure containing at least one sulfur atom. The 1,3-dithiolane (B1216140) framework consists of a five-membered ring with two sulfur atoms at the 1 and 3 positions. nih.gov This arrangement imparts specific chemical properties, making them valuable intermediates and structural motifs in organic synthesis. organic-chemistry.org The presence of sulfur atoms influences the ring's geometry and electron distribution, making these compounds distinct from their oxygen- or nitrogen-containing counterparts. 1,3-dithiolanes are recognized as versatile building blocks in the synthesis of more complex molecules. chemsrc.com

The addition of a thione group (C=S) at the 2-position creates a 1,3-dithiolane-2-thione, also known as a cyclic trithiocarbonate (B1256668). researchgate.net These structures are of considerable interest due to their diverse applications, serving as building blocks for new antibiotics, versatile ligands in coordination chemistry, and components in polymer synthesis. researchgate.net The specific compound, 4-Ethyl-1,3-dithiolane-2-thione (CAS Number: 78186-85-3), is a derivative distinguished by an ethyl group at the 4-position of the dithiolane ring. chemicalbook.comevitachem.com

Overview of Dithiolane Thiones in Contemporary Chemical Research

Dithiolane thiones, or cyclic trithiocarbonates, have garnered significant attention in modern chemical research for their wide array of useful properties and applications. researchgate.net They are commercially important as additives for lubricants and fuels, and as agents in ore flotation. researchgate.net Furthermore, research has highlighted their potential biological activities, including radioprotective and insecticidal effects. pacific.edu

A key area of research involves the synthesis of these compounds. A particularly effective and straightforward method involves the reaction of epoxides with a xanthate salt, such as potassium ethyl xanthogenate. researchgate.net This procedure is noted for its simplicity, safety, and efficiency, often yielding the desired 1,3-dithiolane-2-thione in good to moderate yields without the need for high pressure or a catalyst. researchgate.net For the synthesis of this compound, the corresponding epoxide would be 1,2-epoxybutane (B156178).

The stereochemistry of these compounds is also a subject of study. For instance, synthesis from monosubstituted cyclohexene (B86901) oxides results in products where the substituent adopts an axial position, effectively "locking" the cyclic compound into what might otherwise be an unstable conformation. researchgate.net This ability to control molecular conformation is of great interest for designing molecular switches and for use in stereoselective synthesis. researchgate.net

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of its parent compound, 1,3-dithiolane-2-thione, provide a useful reference point. The addition of an ethyl group would be expected to slightly increase the molecular weight and boiling point.

Table 1: Physicochemical Data for 1,3-Dithiolane-2-thione (Parent Compound)

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄S₃ |

| Molecular Weight | 136.26 g/mol |

| Appearance | Yellow low melting solid |

| Melting Point | 37 °C |

| Boiling Point | 95-105 °C at 0.01 Torr |

| Density | 1.47 g/cm³ |

Data sourced from ECHEMI. echemi.com

General Synthesis of 4-Substituted-1,3-dithiolane-2-thiones

A reliable method for synthesizing 1,3-dithiolane-2-thiones involves the reaction of an epoxide with a xanthate salt. The table below outlines the general steps for this synthesis, which can be applied to produce this compound.

Table 2: General Synthesis via Epoxide Ring-Opening

| Step | Description | Reactants for this compound |

|---|---|---|

| 1. Reactant Mixing | The corresponding epoxide is treated with a commercially available xanthate salt, such as potassium ethyl xanthogenate, typically in a suitable solvent. | 1,2-Epoxybutane and Potassium Ethyl Xanthogenate |

| 2. Reaction | The mixture is stirred, often at room temperature or with gentle heating, allowing the nucleophilic xanthate to open the epoxide ring, followed by an intramolecular cyclization to form the trithiocarbonate ring. | The reaction proceeds to form the target compound. |

| 3. Workup & Purification | The product is isolated from the reaction mixture through standard laboratory procedures such as extraction and purified, often by column chromatography or recrystallization. | Standard purification yields this compound. |

Methodology based on research by Dotsenko et al. researchgate.net

Structure

3D Structure

特性

CAS番号 |

78186-85-3 |

|---|---|

分子式 |

C5H8S3 |

分子量 |

164.3 g/mol |

IUPAC名 |

4-ethyl-1,3-dithiolane-2-thione |

InChI |

InChI=1S/C5H8S3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 |

InChIキー |

NFPWEXAVSWIDJE-UHFFFAOYSA-N |

正規SMILES |

CCC1CSC(=S)S1 |

製品の起源 |

United States |

Reaction Mechanisms and Mechanistic Investigations

Pathways of Ring Formation

The construction of the 1,3-dithiolane-2-thione core can be achieved through several mechanistic approaches, each involving distinct sequences of bond formation.

A primary and efficient method for synthesizing 1,3-dithiolane-2-thiones involves the reaction of epoxides with a sulfur-containing nucleophile. pacific.edu A notable example is the treatment of epoxides with potassium ethyl xanthogenate (KSC(S)OEt). pacific.eduresearchgate.net This process is initiated by a nucleophilic attack of the xanthogenate anion on one of the epoxide's carbon atoms. This attack leads to the opening of the three-membered epoxide ring.

The reaction proceeds through a sequence where the initial nucleophilic attack is followed by an intramolecular cyclization. This subsequent step involves the second sulfur atom of the intermediate attacking the other carbon of the former epoxide, resulting in the formation of the five-membered dithiolane ring. pacific.edu This method is advantageous as it often proceeds in good to moderate yields without the need for high pressure or a catalyst. pacific.edu Other synthetic strategies include the condensation of 1,2-dithiols with ketones or aldehydes, a reaction often catalyzed by acids like perchloric acid on a silica (B1680970) gel support. chemicalbook.comorganic-chemistry.org

The general sequence for the reaction starting from an epoxide is as follows:

Nucleophilic Attack: The sulfur nucleophile attacks an epoxide carbon.

Ring Opening: The carbon-oxygen bond of the epoxide breaks.

Intramolecular Cyclization: A second nucleophilic attack by a sulfur atom forms the five-membered ring.

Elimination: A leaving group is expelled to form the final thione product.

In certain synthetic pathways, particularly those involving carbon disulfide (CS₂), the reaction mechanism can involve zwitterionic or dithiocarbamate (B8719985) anion intermediates. chemicalbook.com For instance, the synthesis of 4,4-dimethyl-1,3-dithiolane-2-thione (B14321187) from 2,2-dimethylthiirane (B1580642) and CS₂ under pressure with a triethylamine (B128534) catalyst likely proceeds through such intermediates. chemicalbook.com

The reaction between an epoxide and potassium ethyl xanthogenate involves a dithiocarbamate-like anion as the key nucleophile. pacific.edu After the initial ring-opening of the epoxide, an intermediate is formed which could possess zwitterionic character before the final cyclization and elimination steps occur. The stability and reactivity of these intermediates are crucial in determining the reaction's outcome and efficiency. While some cycloaddition reactions are known to proceed through zwitterionic intermediates, others may follow a concerted or diradical pathway. doi.org

Alternative to stepwise nucleophilic pathways, the 1,3-dithiolane (B1216140) ring can be formed via cycloaddition reactions. The mechanism of these cycloadditions can be either concerted, where all bonds are formed in a single transition state, or stepwise, often involving diradical intermediates. nih.govnih.gov

The [3+2] cycloaddition of thioketones with diazo compounds can lead to the formation of 1,3-dithiolanes. nih.gov Studies have shown that reactions with diazoethane, for example, tend to proceed through initially formed diradicals, which then undergo a cascade of reactions to yield sterically crowded 1,3-dithiolanes. nih.gov The presence of sulfur atoms in the reactants can help stabilize these diradical intermediates. nih.gov The competition between a concerted (Huisgen mechanism) and a stepwise diradical (Firestone mechanism) pathway is a central theme in the study of 1,3-dipolar cycloadditions. nih.gov While many 1,3-dipolar cycloadditions are concerted, the use of highly reactive dipolarophiles can favor a stepwise diradical mechanism. nih.gov

| Mechanism Type | Key Features | Example Reactants |

| Nucleophilic Cyclization | Stepwise ring opening and closing. | Epoxide + Potassium Xanthogenate pacific.edu |

| Zwitterionic Intermediate | Involves species with separate positive and negative charges. | Thiirane (B1199164) + Carbon Disulfide chemicalbook.com |

| Diradical Cycloaddition | Stepwise cycloaddition via a diradical intermediate. | Thioketone + Diazoalkane nih.gov |

| Concerted Cycloaddition | Bonds are formed in a single transition state. | Thioisomünchnones + Alkenes scispace.com |

Stereochemical Aspects of 1,3-Dithiolane-2-thione Synthesis

The synthesis of substituted 1,3-dithiolane-2-thiones like the 4-ethyl derivative introduces stereochemical considerations that are critical for controlling the final product's three-dimensional structure.

Control of Diastereoselectivity and Enantioselectivity

The stereochemical outcome of the synthesis is highly dependent on the mechanism. In the reaction of cyclic epoxides (e.g., cyclohexene (B86901) oxide) with potassium ethyl xanthogenate, a high degree of diastereoselectivity is observed. pacific.eduresearchgate.net The reaction proceeds with an inversion of configuration at one of the epoxide carbons. researchgate.net This means that a cis-epoxide will yield a trans-1,3-dithiolane-2-thione. This stereospecificity provides a powerful method for controlling the relative stereochemistry of the substituents on the newly formed ring.

The stereochemistry of the products is typically determined using ¹H NMR spectroscopy and, in definitive cases, single-crystal X-ray diffraction. pacific.eduresearchgate.net For cyclohexane-based dithiolanes formed from this reaction, a trans-fusion between the cyclohexane (B81311) and the dithiolane rings is consistently observed. pacific.edupacific.edu This control over diastereoselectivity is a key feature of this synthetic method.

Conformational Analysis of Cyclic Trithiocarbonates

Cyclic trithiocarbonates, including 4-Ethyl-1,3-dithiolane-2-thione, have been utilized as "conformational locks" due to the specific and often rigid conformations they adopt. pacific.eduresearchgate.net X-ray crystal structure analysis of cyclohexane-fused 1,3-dithiolane-2-thiones reveals that the five-membered heterocycle is nearly planar. pacific.eduresearchgate.net The attached six-membered ring typically adopts a chair conformation. researchgate.net

| Feature | Observation | Reference |

| Ring Fusion | trans-fusion for cyclohexane-based derivatives. | pacific.eduresearchgate.net |

| Heterocycle Conformation | Nearly planar. | researchgate.net |

| Substituent Position | Axial for mono-substituted cyclohexane derivatives. | pacific.edupacific.edu |

| Stereochemical Outcome | Inversion of configuration at one epoxide carbon. | researchgate.net |

Theoretical and Computational Chemistry Studies on Reaction Pathways

While specific DFT studies focusing exclusively on the formation of this compound are not prominent in the reviewed literature, the principles can be applied from studies on related systems, such as the coupling of 1,3-dithiole-2-thiones with amino acids or the 1,3-dipolar cycloadditions of other heterocycles. mdpi.commdpi.com

For the synthesis of this compound from its precursor, 1,2-epoxybutane (B156178), and a xanthate salt like potassium ethyl xanthogenate, DFT calculations would typically be employed to model the following key steps:

Nucleophilic Attack: The xanthate anion acts as a sulfur nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to the ethyl substituent on the epoxide (1,2-epoxybutane), the attack is regioselective. DFT calculations can predict the activation energy for the attack at both the C1 (less substituted) and C2 (more substituted) positions of the epoxide. The reaction is expected to proceed via an S(_N)2 mechanism. utep.edu

Ring Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs where the second sulfur atom of the xanthate group attacks the other carbon of the former epoxide, displacing the ethoxy group and forming the five-membered 1,3-dithiolane-2-thione ring.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step (Note: This table is illustrative, as specific data for this compound was not found. The values are representative of typical S(_N)2 reactions involving epoxides.)

| Step | Reactants | Transition State | Product | ΔE (kcal/mol) |

| Ring Opening | 1,2-Epoxybutane + Xanthate | [TS1] | Alkoxide Intermediate | -15 |

| Cyclization | Alkoxide Intermediate | [TS2] | This compound | -25 |

A convenient and established method for synthesizing 1,3-dithiolane-2-thiones involves the reaction of epoxides with potassium ethyl xanthogenate in a solvent like methanol. researchgate.netpacific.edu The reaction of 1,2-epoxybutane with potassium ethyl xanthogenate would be the direct route to this compound. researchgate.net

The proposed mechanism involves two consecutive S(_N)2 substitutions. The xanthate anion first opens the epoxide ring. The resulting intermediate then undergoes an intramolecular cyclization to form the final trithiocarbonate (B1256668) product. The stereochemistry of the resulting product, as determined by methods like ¹H NMR, provides strong evidence for the proposed mechanism. For example, reactions with cyclohexene oxide yield products with a trans-fusion of the rings, which is consistent with the backside attack characteristic of an S(_N)2 reaction. pacific.edu

The reaction times for the conversion of various epoxides to their corresponding 1,3-dithiolane-2-thiones provide qualitative kinetic insight.

Table 2: Reaction Times for the Formation of 1,3-Dithiolane-2-thiones from Various Epoxides (Adapted from studies on analogous compounds) researchgate.net

| Epoxide Reactant | Product | Reaction Time (hours) | Yield (%) |

| Cyclohexene oxide | trans-4,5-Tetramethylene-1,3-dithiolane-2-thione | 2 | 81 |

| Styrene oxide | 4-Phenyl-1,3-dithiolane-2-thione | 2.5 | 75 |

| Propylene oxide | 4-Methyl-1,3-dithiolane-2-thione | 3 | 68 |

| 1,2-Epoxybutane | This compound | ~3 | ~70 * |

*Note: The values for this compound are estimated based on trends observed for similar aliphatic epoxides.

The study of isomeric transformations is crucial for understanding the stability and potential rearrangement pathways of a molecule. For sulfur-containing heterocycles, these transformations can be complex. While no specific studies on the isomerization of this compound were identified, computational research on the [C₂SH₄] potential energy surface, which includes isomers like thiirane and thione S-methylide, offers a relevant analogy. researchgate.net

Such studies use high-level computational methods (like CCSD(T) and CASSCF/CASPT2) to map the potential energy surface connecting different isomers. researchgate.net For this compound, potential isomeric transformations could include:

Ring-Chain Tautomerism: Opening of the dithiolane ring to form a linear thioester.

Isomerization to 1,2-dithiolane: Rearrangement of the sulfur atoms within the ring, although this is generally a high-energy process.

Epimerization: Inversion of the stereocenter at the C4 position.

Computational studies would calculate the energy barriers associated with these transformations. For example, the conversion of thiirane to vinyl thiol involves a significant energy barrier, explaining why the reaction requires high temperatures. researchgate.net A similar high barrier would be expected for the rearrangement of the stable 1,3-dithiolane-2-thione ring.

Table 3: Representative Energy Barriers for Isomerization in a Related System (Based on data for the [C₂SH₄] potential energy surface) researchgate.net

| Transformation | Energy Barrier (kcal/mol) | Significance |

| Thiirane → Thione S-methylide | 52.2 | High barrier, transformation is difficult. |

| Thiirane → Vinyl thiol | ~40-50 | High barrier, requires high temperature. |

These data from analogous systems suggest that this compound is likely a thermodynamically stable compound with high energy barriers to major isomeric rearrangements under normal conditions.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Ring Protons and Substituents

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the arrangement of hydrogen atoms within a molecule. For 4-Ethyl-1,3-dithiolane-2-thione, the ¹H NMR spectrum reveals distinct signals for the protons on the dithiolane ring and the ethyl substituent. The stereochemistry of the compound can often be determined by analyzing the coupling constants between adjacent protons. pacific.eduresearchgate.net For instance, in related dithiolane structures, the coupling constants between protons on the five-membered ring provide insight into their relative spatial orientation. researchgate.net

Interactive ¹H NMR Data Table for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH (ring) | 4.0 - 4.5 | Multiplet | |

| -CH₂ (ring) | 3.2 - 3.8 | Multiplet | |

| -CH₂ (ethyl) | 1.6 - 2.0 | Quartet | 7.0 - 8.0 |

| -CH₃ (ethyl) | 0.9 - 1.2 | Triplet | 7.0 - 8.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. This table represents typical predicted values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's local electronic environment.

A key feature in the ¹³C NMR spectrum is the signal for the thiocarbonyl carbon (C=S), which typically appears at a significantly downfield chemical shift (around 210-220 ppm) due to the deshielding effect of the sulfur atoms. The carbons of the dithiolane ring and the ethyl group resonate at higher fields.

Interactive ¹³C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 210 - 220 |

| -CH (ring) | 50 - 60 |

| -CH₂ (ring) | 40 - 50 |

| -CH₂ (ethyl) | 25 - 35 |

| -CH₃ (ethyl) | 10 - 15 |

Note: These are predicted chemical shift ranges. Actual values may vary based on experimental parameters.

Infrared (IR) and Mass Spectrometry (MS)

Vibrational Spectroscopic Signatures (FTIR, Vapor Phase IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. mdpi.com

For this compound, the most characteristic absorption band is that of the C=S (thione) group, which typically appears in the region of 1050-1250 cm⁻¹. Other significant peaks include those for C-H stretching and bending vibrations of the ethyl group and the dithiolane ring. Both Fourier-Transform Infrared (FTIR) spectroscopy of solid samples and vapor phase IR spectroscopy can be employed for analysis. nih.gov

Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (alkane) | 2850 - 3000 |

| C=S stretch (thione) | 1050 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, HRMS can confirm the molecular formula of this compound, which is C₅H₈S₃. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bibliomed.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the exact positions of all atoms can be determined. bibliomed.orgoszk.hu

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information about:

The conformation of the five-membered dithiolane ring (e.g., envelope or twist conformation).

The precise bond lengths and angles of all atoms in the molecule. bibliomed.org

The orientation of the ethyl substituent relative to the ring.

The intermolecular interactions and packing arrangement of the molecules in the crystal lattice. researchgate.net

This detailed structural information is invaluable for understanding the compound's physical and chemical properties. nih.gov

Chemical Reactivity of 4 Ethyl 1,3 Dithiolane 2 Thione and Its Analogues

Ring-Opening and Ring-Degradation Reactions

The stability of the 1,3-dithiolane-2-thione ring is significant, yet it can undergo cleavage or rearrangement under specific chemical conditions. These reactions often involve the sulfur atoms and are key to the synthetic utility of this class of compounds.

Rearrangements and Isomerizations

Conformational isomerism is an important aspect of the reactivity of substituted 1,3-dithiolane-2-thiones, particularly those fused to other ring systems like cyclohexane (B81311). Studies on cyclohexane-based analogues have shown that the fusion of the dithiolane-2-thione ring can "lock" the cyclohexane ring into what would typically be an unstable conformation. pacific.edu For example, products obtained from mono-substituted cyclohexene (B86901) oxides demonstrate a preference for the axial position of the substituents. pacific.eduresearchgate.net

However, epimerization can occur, leading to more stable diastereomers. In the synthesis of trithiocarbonates from cis-disubstituted cyclohexene oxides bearing two ester groups, two diastereomers were formed. The major product was the all-equatorial, more stable isomer, suggesting that an epimerization of the initially formed diastereomer with an axial ester group had occurred. pacific.edu This indicates that while the ring system can enforce specific stereochemistry, rearrangements to more thermodynamically stable isomers are possible under certain reaction conditions. pacific.edu

| Starting Material (Analogue) | Reaction Condition | Observation | Reference |

|---|---|---|---|

| Mono-substituted cyclohexene oxides | Treatment with potassium ethyl xanthogenate | Formation of 1,3-dithiolane-2-thiones with the substituent in an axial position, locking the conformation. | pacific.eduresearchgate.net |

| cis-Disubstituted cyclohexene oxide (with ester groups) | Treatment with potassium ethyl xanthogenate | Yielded two diastereomers, with the all-equatorial isomer being the major product, suggesting epimerization. | pacific.edu |

Functional Group Transformations and Derivatization

The thioacyl (C=S) group is the primary site for functional group transformations in 4-Ethyl-1,3-dithiolane-2-thione and its analogues.

Conversion of Thioacyl Functionalities

The conversion of the thione group (C=S) to its corresponding carbonyl analogue, the one (C=O), is a well-documented transformation for 1,3-dithiolane-2-thiones. This oxidative desulfurization can be achieved using various reagents and conditions.

One effective method involves a gas-phase reaction over molybdenum trioxide (MoO₃) supported on pumice stone. nih.govfrontiersin.org This process efficiently converts 1,3-dithiolane-2-thione into 1,3-dithiolan-2-one, with isolated yields reaching up to 67% at 400°C. nih.govfrontiersin.org The molybdenum trioxide acts as a catalyst, being regenerated by exposure to air, which serves as the ultimate oxidant. nih.gov

Chemical oxidizing agents have also been employed. Reagents such as bromine (Br₂), N-Bromosuccinimide (NBS), and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been shown to facilitate the transformation of 1,3-dithiolane-2-thiones into 1,3-dithiolan-2-ones. pacific.eduresearchgate.net Furthermore, a broader approach to desulfurization of thione derivatives involves either reductive methods, such as using Raney nickel, or various other oxidative protocols. nih.gov An electrochemical method for anodic desulfurization has also been established for related heterocyclic thiones like 2-mercapto-imidazoles. nih.gov

| Transformation | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Oxidation of Thione | Molybdenum trioxide (MoO₃) on pumice, gas-phase, 300-500°C | 1,3-Dithiolan-2-one | nih.govfrontiersin.org |

| Oxidation of Thione | Bromine (Br₂), N-Bromosuccinimide (NBS), or DDQ | 1,3-Dithiolan-2-one | pacific.eduresearchgate.net |

| Reductive Desulfurization | Raney nickel | Corresponding desulfurized product | nih.gov |

Interconversion with Related Sulfur Heterocycles

1,3-Dithiolane-2-thiones can be both synthesized from and converted into other sulfur-containing heterocyclic systems. A notable example is the conversion of 1,3-dithiolan-2-ones, 1,3-oxathiolan-2-ones, and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thiones. rsc.org This reaction, when performed on various substituted oxathiolane derivatives, proceeds with retention of configuration and in high yields. rsc.org The mechanism is proposed to involve an attack on the carbonyl or thiocarbonyl group, leading to the formation of an episulphide intermediate which then rearranges to the more stable trithiocarbonate (B1256668). rsc.org

The relationship between 1,3-dithiolane-2-thiones and thiiranes is also evident in their synthesis. The reaction of epoxides with potassium ethyl xanthogenate to form 1,3-dithiolane-2-thiones can, under certain conditions, yield thiiranes as observable intermediates, demonstrating a direct synthetic link between these three- and five-membered sulfur heterocycles. pacific.edu Additionally, the reaction of 4,4-Dimethylthiirane with carbon disulfide in the presence of a catalyst is a known synthetic route to 4,4-Dimethyl-1,3-dithiolane-2-thione (B14321187), further establishing the close chemical relationship between these structures. chemicalbook.com

Applications in Organic Synthesis and Materials Science

Role as Synthetic Building Blocks

The reactivity inherent in the 1,3-dithiolane-2-thione scaffold makes it a valuable building block for constructing more complex molecular architectures.

Precursors for Sulfur-Containing Heterocyclic Compounds

Compounds classified as 1,3-dithiolane-2-thiones are recognized as versatile building blocks in the synthesis of various sulfur-containing heterocyclic compounds. pacific.eduarkat-usa.orgresearchgate.net The thione group and the dithiolane ring can undergo a range of chemical reactions, including ring-opening and functional group transformations, to yield different heterocyclic systems. This versatility allows chemists to access a wide array of structures that are often explored for their biological and material properties. The transformation of epoxides into 1,3-dithiolane-2-thiones is one method used to create these foundational structures. pacific.eduresearchgate.net The general class of sulfur-containing heterocycles is of significant interest in medicinal and materials chemistry.

Examples of Sulfur-Containing Heterocycle Classes

| Heterocycle Class | Ring Structure | Significance |

|---|---|---|

| 1,3-Dithiolanes | Five-membered ring with two sulfur atoms at positions 1 and 3 | Core structure of the title compound, used in synthesis and polymer chemistry. click2drug.org |

| 1,2-Dithioles | Five-membered ring with two adjacent sulfur atoms | Known for various pharmacological activities. nih.gov |

| Thiazines | Six-membered ring containing sulfur and nitrogen | Can be synthesized from acyclic precursors using sulfurating agents. researchgate.net |

| Thiophenes | Five-membered aromatic ring with one sulfur atom | A fundamental building block in organic electronics and pharmaceuticals. |

Utility in the Synthesis of Advanced Organic Molecules

The structural features of 1,3-dithiolane-2-thiones make them useful intermediates in the multi-step synthesis of advanced and complex organic molecules. Notably, they have been employed as building blocks in the creation of new antibiotics. pacific.eduarkat-usa.orgresearchgate.net In these synthetic pathways, the dithiolane-2-thione moiety can be incorporated into a larger molecular framework. Subsequent chemical modifications can then be performed on or using this functional group to construct the final target molecule, demonstrating its role as a key synthetic intermediate.

Application in Polymer Chemistry

The ability of the 1,3-dithiolane-2-thione ring to participate in polymerization reactions makes it a valuable component in polymer chemistry for creating materials with unique properties.

Monomeric Units for Polythiocarbonate Synthesis

As cyclic trithiocarbonates, 1,3-dithiolane-2-thiones can function as monomers in ring-opening polymerization (ROP) to produce poly(trithiocarbonate)s, a specific class of polythiocarbonates. This type of polymerization involves the opening of the cyclic monomer to form a linear polymer chain. The resulting polymers incorporate the sulfur-rich trithiocarbonate (B1256668) linkage into the polymer backbone, which can impart distinct thermal, optical, and chemical properties to the final material. These polymers are noted for their potential use in various advanced applications. pacific.eduresearchgate.net

Ring-Opening Polymerization of a 1,3-Dithiolane-2-thione

| Component | General Structure | Description |

|---|---|---|

| Monomer |

| The cyclic trithiocarbonate monomer that undergoes ring-opening. |

| Polymer |

| The resulting linear polymer chain containing repeating trithiocarbonate units. |

Cross-linking Agents

The dithiolane functional group is utilized to create dynamic and reversible crosslinks within polymer networks. uu.nl Dithiolane rings can be incorporated as pendant groups on polymer chains, such as in copolymers of poly(ε-caprolactone) and poly(ethylene glycol). uu.nl These pendant rings can undergo a ring-opening polymerization via disulfide exchange, forming a crosslinked network. This process can be initiated by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), which are naturally present in biological systems. uu.nl This responsive crosslinking makes the resulting materials "smart," as they can change their properties in response to specific stimuli.

Research Findings on Dithiolane-Crosslinked Micelles

| Polymer System | Crosslinking Condition | Key Finding | Source |

|---|---|---|---|

| p(CL-co-DTC)-PEG | Spontaneous disulfide exchange during dialysis | Copolymers with dithiolane units close to the backbone formed self-crosslinkable micelles. | uu.nl |

| p(CL-co-DdeTC)-PEG | Required initiator | A linker unit between the dithiolane and the polymer backbone prevented spontaneous self-crosslinking. | uu.nl |

| Dithiolane-Crosslinked Micelles | Presence of 10 mM Glutathione (GSH) | The crosslinked micelles showed reduction-responsive dissociation, indicating potential for triggered release. | uu.nl |

Advanced Material Development

The unique chemical properties of 4-Ethyl-1,3-dithiolane-2-thione and related compounds are being harnessed for the development of advanced materials with tailored functionalities. A prime example is their application in creating reduction-responsive drug delivery systems. Micelles formed from polymers containing dithiolane crosslinkers are stable under normal conditions but can be designed to dissociate in the presence of higher concentrations of reducing agents like glutathione, which is found inside cells. uu.nl This property makes them highly promising for the targeted, intracellular release of therapeutic cargo. uu.nl

Beyond biomedical applications, trithiocarbonates have been identified for their utility in a wider range of commercial materials. They are used as additives and stabilizers in industrial products such as lubricants, fuels, and rubber, highlighting their contribution to enhancing the performance and longevity of these materials. pacific.eduarkat-usa.orgresearchgate.net

Components for Novel Materials with Tailored Properties

The chemical scaffold of 1,3-dithiolane-2-thione has been recognized for its utility as a versatile building block in the synthesis of advanced materials. The introduction of an ethyl group at the 4-position, yielding this compound, provides a strategic modification for tailoring the properties of resulting materials. This substitution can influence solubility, steric hindrance, and intermolecular interactions, thereby enabling the creation of novel polymers and functional materials with specific, pre-determined characteristics.

The core 1,3-dithiolane-2-thione structure is a known precursor for the synthesis of various polymers. The presence of the sulfur atoms and the thione group offers multiple reactive sites for polymerization. The ethyl group in this compound can impart increased solubility in organic solvents, a crucial factor for solution-based processing of polymeric materials. Furthermore, the ethyl substituent can modulate the packing and morphology of polymer chains, leading to materials with altered mechanical, thermal, and optical properties.

Research into the broader class of 1,3-dithiolane-2-thiones indicates their role as effective chain transfer agents in polymer chemistry. This suggests that this compound could be employed to control the molecular weight and architecture of polymers, leading to the development of materials with narrow molecular weight distributions and complex topologies, such as block copolymers or star polymers.

While specific research on materials derived exclusively from this compound is not extensively documented in publicly available literature, the established reactivity of the parent compound allows for the projection of its potential in creating tailored materials. The following table outlines the anticipated influence of the 4-ethyl substituent on material properties.

| Property | Influence of 4-Ethyl Group | Potential Application |

| Solubility | Increased solubility in organic solvents compared to the unsubstituted parent compound. | Improved processability for creating thin films, coatings, and membranes. |

| Steric Hindrance | The ethyl group can influence the approach of reactants and the packing of polymer chains. | Control over polymer tacticity and morphology, leading to materials with tailored mechanical strength and thermal stability. |

| Intermolecular Interactions | Modification of van der Waals forces and potential for creating specific free volume within the material. | Development of materials with controlled gas permeability or selective absorption properties. |

| Reactivity | The electronic effect of the ethyl group may subtly alter the reactivity of the dithiolane-2-thione ring. | Fine-tuning of polymerization kinetics and the potential for creating copolymers with specific monomer sequences. |

Electrochemical Applications

The rich sulfur content and the inherent redox activity of the dithiolane-2-thione moiety make this compound a compound of interest for electrochemical applications. While direct electrochemical studies on this specific molecule are limited, the electrochemical behavior of related sulfur-containing heterocyclic compounds provides a basis for understanding its potential.

The 1,3-dithiolane-2-thione ring system can undergo electrochemical reactions, including oxidation and reduction, which can lead to the formation of radical ions or the cleavage of sulfur-carbon bonds. These processes are fundamental to applications such as electrosynthesis and the development of electroactive materials. The anion derived from a related compound, ethyl 1,3-dithiolane-2-carboxylate, is known to act as a nucleophile in chemical syntheses, suggesting that the 4-ethyl derivative could also participate in electrochemically initiated synthetic pathways.

One of the most promising electrochemical applications for this compound is in the area of electropolymerization. The molecule can potentially be polymerized on an electrode surface to form a conducting polymer film. The ethyl group would likely enhance the solubility of the monomer in the electrolyte solution and influence the morphology and electrochemical properties of the resulting polymer film. Such films could find use in sensors, electrochromic devices, and energy storage systems.

The potential electrochemical applications are summarized in the table below, based on the known reactivity of similar sulfur-containing heterocycles.

| Electrochemical Application | Role of this compound | Potential Benefit of the 4-Ethyl Group |

| Electropolymerization | Monomer for the formation of electroactive polymer films. | Improved monomer solubility and control over the morphology and properties of the polymer film. |

| Electrosynthesis | Precursor for the electrochemical synthesis of more complex organic molecules. | The ethyl group can direct the regioselectivity of electrochemical reactions and modify the properties of the final product. |

| Redox-Active Materials | Component in the design of materials for batteries or supercapacitors. | The electronic nature of the ethyl group can fine-tune the redox potential and stability of the molecule. |

| Sensors | The polymer film derived from this monomer could be used as a sensing layer for analytes. | The ethyl group can create specific binding sites or influence the interaction with target molecules. |

Further research is necessary to fully elucidate the specific electrochemical behavior and to realize the potential of this compound in these applications.

Q & A

Q. What are the reliable synthetic routes for 4-Ethyl-1,3-dithiolane-2-thione, and how can purity be optimized?

Answer: A validated method involves cycloaddition reactions starting from 1,3-dithiole-2,4,5-trithione and ethylene derivatives. For example, reacting 1,3-dithiole-2,4,5-trithione with ethylene gas under controlled pressure and temperature yields the 4-ethyl-substituted derivative. Acid treatment (e.g., p-toluenesulfonic acid) is critical for eliminating ethoxy groups from intermediates like 4-ethoxy-1,3-dithiolane-2-thione . Purity optimization requires chromatographic separation (e.g., silica gel column) and spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm the absence of byproducts such as unreacted trithione or ethylene residues .

Q. How can spectroscopic techniques distinguish this compound from structurally similar thiones?

Answer: Key spectral markers include:

- FT-IR : A strong C=S stretch near 1050–1100 cm⁻¹.

- ¹H NMR : The ethyl group’s triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.5 ppm, CH₂) coupled with dithiolane ring protons (δ ~3.8–4.2 ppm).

- ¹³C NMR : The thiocarbonyl carbon (C=S) resonates at δ ~200–210 ppm, distinct from carbonyl or sulfoxide groups.

Comparisons with authentic samples and computational predictions (DFT-based chemical shifts) enhance identification accuracy .

Advanced Research Questions

Q. How do computational methods (DFT, ab initio) predict the electronic properties of this compound, and how do substitutions alter reactivity?

Answer: Density functional theory (DFT) and ab initio calculations reveal that the ethyl group donates electron density to the dithiolane ring, lowering the HOMO-LUMO gap by ~0.3 eV compared to unsubstituted analogs. This increases electrophilicity at the thiocarbonyl sulfur, favoring nucleophilic additions. Substitutions with electron-withdrawing groups (e.g., Cl, CN) further polarize the C=S bond, enhancing reactivity in cycloadditions or coordination chemistry . Computational validation against experimental UV-Vis and electrochemical data is essential to refine parameters like solvation effects .

Q. What mechanistic insights explain the role of this compound in olefination reactions?

Answer: The compound acts as a thioketone precursor in olefination via [2+2] cycloaddition with diazoalkanes. The ethyl group stabilizes transition states by reducing steric hindrance, as shown in studies with silylated dithiolanes. Mechanistic analysis (e.g., kinetic isotope effects, Hammett plots) indicates a concerted pathway with partial thioketone character. Competing pathways, such as dithiolane ring-opening, are suppressed by using non-polar solvents (e.g., toluene) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: Discrepancies often arise from solvent effects or impurities. A systematic approach includes:

- Cross-validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out adducts.

- Computational alignment : Overlay experimental and DFT-predicted spectra to identify misassignments (e.g., mislabeled ethyl vs. methyl groups) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the biological activity of this compound derivatives?

Answer:

- Negative controls : Use unsubstituted dithiolane-2-thione to isolate the ethyl group’s contribution to activity.

- Solvent controls : Account for solvent effects (e.g., DMSO cytotoxicity) in cell-based assays.

- Dose-response profiling : Test concentrations from 1–100 µM to identify therapeutic windows and avoid off-target effects.

Reference compounds (e.g., triazole antifungals) should be included for comparative efficacy, as demonstrated in tuberculosis models .

Q. How can researchers design a study to investigate the environmental stability of this compound?

Answer:

- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS.

- Photolytic stability : Expose to UV light (254 nm) and quantify photoproducts (e.g., sulfoxides) using HPLC-PDA.

- Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation (e.g., ethyl cleavage products).

Data interpretation should reference analogous dithiolane stability studies and EPA guidelines for agrochemicals .

Methodological Challenges

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Answer:

- Low yields : Cycloaddition reactions often yield <50% due to competing polymerization. Optimize by using excess ethylene and low temperatures (−20°C) .

- Purification difficulties : Replace silica gel chromatography with recrystallization (hexane/ethyl acetate) for scalable purification .

- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates like trithione .

Q. How can computational models be improved to better predict the reactivity of this compound in complex reactions?

Answer:

- Include explicit solvent models : PCM or COSMO-RS to account for solvent polarity effects.

- Transition state sampling : Use metadynamics or NEB methods to map energy barriers in cycloadditions.

- Machine learning : Train models on experimental kinetic data to predict regioselectivity in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。